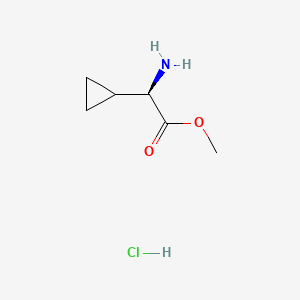

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .Applications De Recherche Scientifique

Pharmacology: Drug Development and Healthcare Initiatives

R-Cyclopropylglycine Methyl ester hydrochloride has potential roles in drug development due to its structural similarity to amino acids, which are fundamental building blocks in medicinal chemistry. Its unique cyclopropyl group may influence the pharmacokinetics and pharmacodynamics of drug candidates .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly in enzymes that recognize or transform amino acid derivatives. Its cyclopropyl group can act as a steric hindrance, providing insights into enzyme specificity .

Organic Synthesis: Chiral Building Blocks

The compound’s chiral nature makes it a valuable building block for the synthesis of more complex chiral molecules. It can be used to introduce chirality into synthetic pathways, which is crucial for creating pharmaceuticals with desired enantiomeric purity .

Analytical Chemistry: Chiral Resolution Agents

Due to its chiral center, R-Cyclopropylglycine Methyl ester hydrochloride can be employed as a chiral resolution agent in analytical techniques like chromatography, helping to separate enantiomers of racemic mixtures .

Materials Science: Optoelectronic Applications

The compound’s derivatives have been explored for their nonlinear optical properties, which are essential for the development of optoelectronic devices such as routers and switches. These properties are significant for materials used in optical computing and dynamic image processing .

Nanotechnology: Nanocrystal Synthesis

Amino acid ester hydrochlorides, similar to R-Cyclopropylglycine Methyl ester hydrochloride, have been utilized in the synthesis of nanocrystals. These nanocrystals have applications in photovoltaic devices, where they can play a role in electron transport layers .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)